2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide
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Overview
Description
2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is a complex organic compound featuring a sulfonamide group, a piperidine ring, and a thiophene moiety
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, a key structural component of this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structural modifications and the biological targets they interact with .
Result of Action
The effects would depend on the specific biological targets of the compound and the biochemical pathways it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The piperidine ring and thiophene moiety can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Probes: It can be used as a probe to study biological pathways involving sulfonamides and piperidine derivatives.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties due to its structural features.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide
- 2-methyl-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide
Uniqueness
- Structural Features : The presence of the thiophene moiety distinguishes it from similar compounds with different heterocyclic groups.
- Biological Activity : The specific combination of functional groups may impart unique biological activities not observed in closely related compounds.
This detailed overview provides a comprehensive understanding of 2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S2/c1-13(2)12-21(18,19)16-9-14-3-6-17(7-4-14)10-15-5-8-20-11-15/h5,8,11,13-14,16H,3-4,6-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIXLEDABZZCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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